molecular formula C21H22N6O4 B13143629 4,4'-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide CAS No. 80203-89-0

4,4'-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide

Katalognummer: B13143629
CAS-Nummer: 80203-89-0
Molekulargewicht: 422.4 g/mol
InChI-Schlüssel: NCMXNSGOEQAQDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with diethylamino groups and benzamide moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide typically involves the reaction of 6-(diethylamino)-1,3,5-triazine-2,4-diol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazine derivatives.

Wissenschaftliche Forschungsanwendungen

4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,4’-Bis(diethylamino)benzophenone: Known for its use in photoinitiators and as a UV absorber.

    4,4’-Bis(dimethylamino)benzophenone: Similar structure but with dimethylamino groups instead of diethylamino groups.

    4,4’-Bis(diethylamino)diphenylmethane: Another related compound with a different central core.

Uniqueness

4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide is unique due to the presence of the triazine ring, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

80203-89-0

Molekularformel

C21H22N6O4

Molekulargewicht

422.4 g/mol

IUPAC-Name

4-[[4-(4-carbamoylphenoxy)-6-(diethylamino)-1,3,5-triazin-2-yl]oxy]benzamide

InChI

InChI=1S/C21H22N6O4/c1-3-27(4-2)19-24-20(30-15-9-5-13(6-10-15)17(22)28)26-21(25-19)31-16-11-7-14(8-12-16)18(23)29/h5-12H,3-4H2,1-2H3,(H2,22,28)(H2,23,29)

InChI-Schlüssel

NCMXNSGOEQAQDO-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)N)OC3=CC=C(C=C3)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.